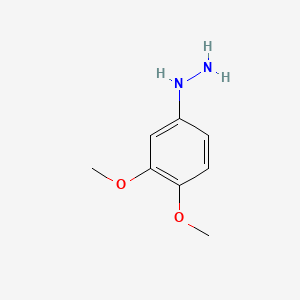![molecular formula C22H22ClN3O2 B2428881 3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795396-00-7](/img/structure/B2428881.png)
3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a compound description would include its molecular formula, molecular weight, and structural formula. It might also include the type of compound it is (for example, an oxadiazole), and any functional groups present.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. It would also discuss the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure. It would provide information on the compound’s geometry, bond lengths and angles, and any stereochemistry.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would look at what types of reactions the compound undergoes, what products are formed, and what the reaction conditions are.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also look at the compound’s spectral properties, such as its UV/Vis or IR spectra.科学的研究の応用
Anticancer Potential
- 1,2,4-oxadiazoles, including derivatives similar to the compound , have been identified as potential anticancer agents. One such compound induced apoptosis in breast and colorectal cancer cell lines and was found to be active in vivo in a tumor model. The molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Synthesis and Biological Activity Prediction
- The synthesis of novel 1,2,4-oxadiazole derivatives, including bicyclic systems like the compound , has been documented. These compounds' biological activities have been predicted, showcasing the scientific interest in understanding their potential applications (Kharchenko et al., 2008).
Potential in Tuberculosis Treatment
- 1,2,4-oxadiazole derivatives have been tested for tuberculostatic activity. The minimum inhibiting concentrations (MIC) of these compounds against tuberculosis were reported, highlighting their potential medicinal value (Foks et al., 2004).
Antimicrobial Activity
- Certain 1,2,4-oxadiazole derivatives, similar to the compound in focus, have shown strong antimicrobial activity. These findings are crucial in exploring new antimicrobial agents (Krolenko et al., 2016).
Hypocholesterolemic Activities
- Some 1,2,4-oxadiazole derivatives have been synthesized and shown to have considerable hypocholesterolemic activities, indicating potential applications in cholesterol management (Yurugi et al., 1973).
Potential in Pesticide Development
- 1,2,4-oxadiazoles, similar to the compound , have been synthesized and evaluated for insecticidal activity, suggesting their use in developing new pesticides (Holla et al., 2004).
Safety And Hazards
This would involve looking at any safety precautions that need to be taken when handling the compound. It could include information on toxicity, flammability, and any personal protective equipment that should be used.
将来の方向性
This would involve discussing potential future research directions. For example, if the compound is a drug, it could involve looking at potential new therapeutic applications. If the compound is a new material, it could involve looking at potential applications in industry or technology.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-12-5-4-11-17(18)21-24-22(28-25-21)19-13-7-15-26(19)20(27)14-6-10-16-8-2-1-3-9-16/h1-5,8-9,11-12,19H,6-7,10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCZIXSNDLLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
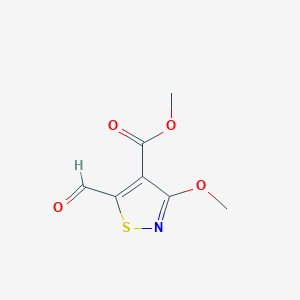
![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)
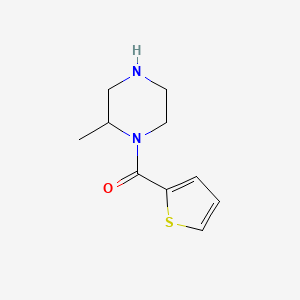
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
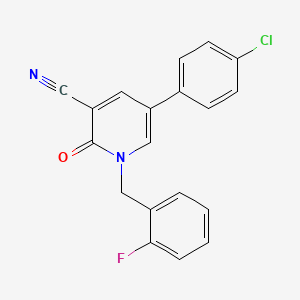
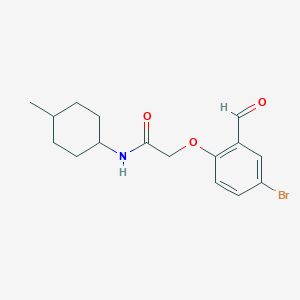
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)
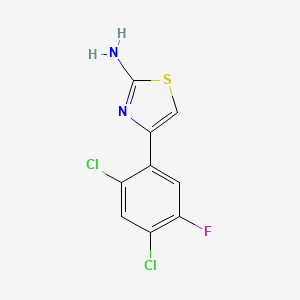
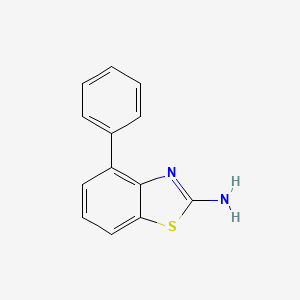
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)
